molecular formula C10H15NO2 B1469311 1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol CAS No. 1342155-10-5

1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol

Cat. No.: B1469311
CAS No.: 1342155-10-5
M. Wt: 181.23 g/mol
InChI Key: WFYDZJIUUVPRSB-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine ring and a cyclopentene moiety, making it a cyclic amine with interesting chemical properties.

Scientific Research Applications

1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its cyclic amine structure.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Preparation Methods

The synthesis of 1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature, promoted by triethylamine. This reaction yields multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.

Chemical Reactions Analysis

1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using common reagents like halogens or alkylating agents.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions vary based on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring and cyclopentene moiety allow it to bind to various enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol can be compared with other similar compounds, such as:

    Cyclopent-3-ene-1-carboxamides: These compounds share the cyclopentene moiety but differ in the functional groups attached.

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones have similar pyrrolidine rings but different substituents.

The uniqueness of this compound lies in its combination of the cyclopentene moiety with the pyrrolidine ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

cyclopent-3-en-1-yl-(3-hydroxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c12-9-5-6-11(7-9)10(13)8-3-1-2-4-8/h1-2,8-9,12H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYDZJIUUVPRSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C2CC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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